molecular formula C24H22N2O B11204158 N-(biphenyl-4-yl)-4-(1H-indol-3-yl)butanamide

N-(biphenyl-4-yl)-4-(1H-indol-3-yl)butanamide

Cat. No.: B11204158
M. Wt: 354.4 g/mol
InChI Key: AHEBKBPBQGAOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(biphenyl-4-yl)-4-(1H-indol-3-yl)butanamide is a synthetic organic compound characterized by the presence of a biphenyl group and an indole moiety linked via a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with biphenyl-4-carboxylic acid and 1H-indole-3-carboxaldehyde.

    Formation of Intermediate: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Amide Bond Formation: The acid chloride is then reacted with 4-aminobutanamide under basic conditions to form the intermediate N-(biphenyl-4-yl)-4-aminobutanamide.

    Indole Attachment: The final step involves the condensation of the intermediate with 1H-indole-3-carboxaldehyde in the presence of a suitable catalyst, such as a Lewis acid (e.g., zinc chloride, ZnCl₂), to yield N-(biphenyl-4-yl)-4-(1H-indol-3-yl)butanamide.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(biphenyl-4-yl)-4-(1H-indol-3-yl)butanamide can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced at the amide bond using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl and indole rings using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or THF.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in metal-catalyzed reactions.

Biology

    Biological Probes: Utilized in the study of protein-ligand interactions.

    Fluorescent Markers: The indole moiety can be used in the design of fluorescent probes for imaging studies.

Medicine

    Pharmaceuticals: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Drug Development: Used in the development of new drugs targeting specific biological pathways.

Industry

    Material Science:

    Polymer Chemistry: Used as a monomer or additive in the synthesis of specialized polymers.

Mechanism of Action

The mechanism of action of N-(biphenyl-4-yl)-4-(1H-indol-3-yl)butanamide depends on its specific application. In biological systems, it may interact with proteins or enzymes, modulating their activity. The biphenyl and indole groups can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(biphenyl-4-yl)-4-(1H-indol-3-yl)acetamide: Similar structure but with a shorter linker chain.

    N-(biphenyl-4-yl)-4-(1H-indol-3-yl)propionamide: Differing by the length of the carbon chain.

    N-(biphenyl-4-yl)-4-(1H-indol-3-yl)pentanamide: Featuring a longer carbon chain.

Uniqueness

N-(biphenyl-4-yl)-4-(1H-indol-3-yl)butanamide is unique due to its specific chain length, which can influence its physical properties, reactivity, and biological activity. The combination of biphenyl and indole groups provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N-(4-phenylphenyl)butanamide

InChI

InChI=1S/C24H22N2O/c27-24(12-6-9-20-17-25-23-11-5-4-10-22(20)23)26-21-15-13-19(14-16-21)18-7-2-1-3-8-18/h1-5,7-8,10-11,13-17,25H,6,9,12H2,(H,26,27)

InChI Key

AHEBKBPBQGAOHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.